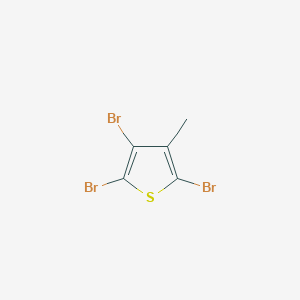

2,3,5-Tribromo-4-methylthiophene

Cat. No. B150425

Key on ui cas rn:

67869-13-0

M. Wt: 334.86 g/mol

InChI Key: DTLNXOZXOZCNMX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05100520

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.

[Compound]

Name

mixture

Quantity

159 g

Type

reactant

Reaction Step Four

[Compound]

Name

100

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.47 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=C(C1C)Br

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

[Compound]

|

Name

|

mixture

|

|

Quantity

|

159 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC(=C1Br)Br)Br

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=C(SC(=C1)Br)Br

|

Step Seven

[Compound]

|

Name

|

100

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(C)[N+](CC)(CC)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 28° to 38° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The current consumption

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of 2 l of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the catholyte, phase separation, extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with CF2Cl--CFCl2 and removal of the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CSC=C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 73.67 g | |

| YIELD: PERCENTYIELD | 89.9% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1SC=C(C1Br)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 1.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05100520

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.

[Compound]

Name

mixture

Quantity

159 g

Type

reactant

Reaction Step Four

[Compound]

Name

100

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1Br.BrCC1C=C(Br)SC=1Br.BrC1SC=C(Br)C=1C>[Br-].C([N+](CC)(CC)CC)C.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:9][C:8]1[C:4]([CH3:3])=[CH:5][S:6][CH:7]=1.[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:4.5,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.47 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=C(C1C)Br

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

[Compound]

|

Name

|

mixture

|

|

Quantity

|

159 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC(=C1Br)Br)Br

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=C(SC(=C1)Br)Br

|

Step Seven

[Compound]

|

Name

|

100

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(C)[N+](CC)(CC)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 28° to 38° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The current consumption

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of 2 l of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the catholyte, phase separation, extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with CF2Cl--CFCl2 and removal of the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CSC=C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 73.67 g | |

| YIELD: PERCENTYIELD | 89.9% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1SC=C(C1Br)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 1.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |